molecular formula C9H20ClNO B1454368 4-(2-Methoxypropyl)piperidine hydrochloride CAS No. 1242339-01-0

4-(2-Methoxypropyl)piperidine hydrochloride

Cat. No.: B1454368
CAS No.: 1242339-01-0
M. Wt: 193.71 g/mol
InChI Key: RIDSHLCOMSOKDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “4-(2-Methoxypropyl)piperidine hydrochloride”, has been a subject of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H20ClNO. The molecular weight of this compound is 193.71 g/mol.

Scientific Research Applications

Synthesis and Biological Activities

A study on the synthesis and biological activities of various piperidone derivatives, including 4-piperidones, was conducted to explore their potential in medicinal chemistry. The research focused on the synthesis of these compounds and evaluating their pharmacological properties like analgesic, local anesthetic, and antifungal activities (Rameshkumar et al., 2003).

Synthetic Bacteriochlorins

Research into synthetic bacteriochlorins incorporated spiro-piperidine units in each pyrroline ring. This design aimed to prevent dehydrogenation, allow nitrogen derivatization, and make room for auxochromes to adjust spectral properties. The study showed that spiro-piperidinyl moiety didn't significantly alter the decay pathways of the lowest singlet excited state of bacteriochlorin (Reddy et al., 2013).

Pharmacological Characterization

AC-90179, a compound featuring a 1-methyl-piperidin-4-yl component, was pharmacologically characterized as a selective serotonin (5-HT2A) receptor inverse agonist. This study revealed its potential in treating psychosis, highlighting the importance of such compounds in developing new pharmaceuticals (Vanover et al., 2004).

Modulation of Receptor-Mediated Behavior

Research on 5-HT2A receptor-mediated behavior in rats indicated that certain piperidine compounds, like 1-(4-amino-5-chloro-2-methoxyphenyl)-5-(piperidin-1-yl)-1-pentanone hydrochloride, can modulate cognitive processes such as learning and memory. This study provides insight into how these compounds might influence neurological pathways (Marchetti et al., 2000).

Future Directions

Piperidine derivatives, including “4-(2-Methoxypropyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name

4-(2-methoxypropyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(11-2)7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDSHLCOMSOKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCNCC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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